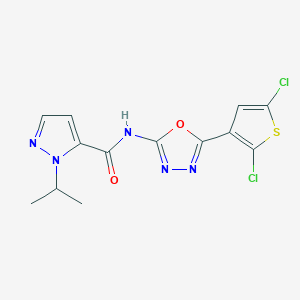
N-(5-(2,5-Dichlorthiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-Isopropyl-1H-pyrazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H11Cl2N5O2S and its molecular weight is 372.22. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Diese Verbindung wurde synthetisiert und auf ihre antimikrobiellen Eigenschaften hin untersucht. Studien haben gezeigt, dass Derivate dieser Verbindung eine moderate Aktivität gegen Bakterien wie Bacillus subtilis und Pilze wie Penicillium fimorum aufweisen . Diese Ergebnisse deuten auf ein Potenzial der Verbindung hin, bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt zu werden.
Antioxidative Eigenschaften
Die antioxidative Aktivität dieser Verbindung wurde beurteilt und mit Standardkontrollen wie Ascorbinsäure verglichen. Einige Derivate haben eine gute bis ausgezeichnete antioxidative Aktivität gezeigt, was auf ihre Nützlichkeit in der Forschung zur Bekämpfung oxidativer Stress-bedingter Krankheiten hindeutet .
Molekular-Docking-Studien
Molekular-Docking-Studien wurden durchgeführt, um das Potenzial dieser Verbindung als Medikamentenkandidat zu bewerten. Die Verbindung und ihre Derivate haben eine gute Affinität zu Cytochrom P450 14 alpha-Sterol-Demethylase (CYP51) gezeigt, was für die Entwicklung von Antimykotika und cholesterinsenkenden Medikamenten von Bedeutung ist .
Medikamentenforschung
Aufgrund ihrer Wechselwirkung mit CYP51 hat die Verbindung Auswirkungen auf die Medikamentenforschung, insbesondere bei der Entwicklung von Molekülen, die Enzyme hemmen können, die für das Überleben von Krankheitserregern oder die Cholesterinsynthese entscheidend sind .
Materialsynthese
Pharmakologische Forschung
Die biologischen Aktivitäten der Verbindung, wie z. B. entzündungshemmende und schmerzstillende Eigenschaften, machen sie zu einem interessanten Thema in der pharmakologischen Forschung, insbesondere bei der Entwicklung neuer Therapeutika .
Biochemische Forschung
Die Fähigkeit der Verbindung, mit verschiedenen Enzymen und Rezeptoren zu interagieren, kann in der biochemischen Forschung genutzt werden, um die Wirkmechanismen verschiedener biologischer Moleküle und Pfade zu untersuchen .
Berechnungschemie
Die Struktur und die Eigenschaften der Verbindung können mit Methoden der Berechnungschemie untersucht werden, um ihr Verhalten in verschiedenen Umgebungen vorherzusagen, was für die Entwicklung von Verbindungen mit gewünschten Eigenschaften entscheidend ist .
Eigenschaften
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5O2S/c1-6(2)20-8(3-4-16-20)11(21)17-13-19-18-12(22-13)7-5-9(14)23-10(7)15/h3-6H,1-2H3,(H,17,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYERKBJLGMSCSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
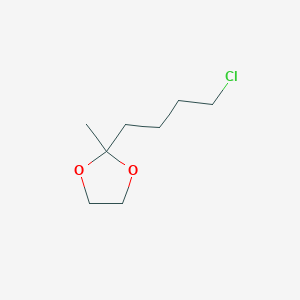
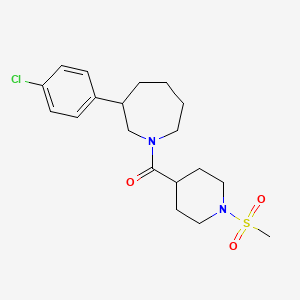
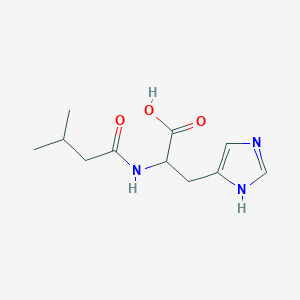
![N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2360051.png)
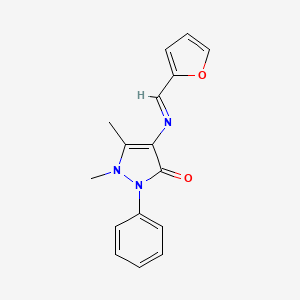
![4-fluoro-N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2360053.png)
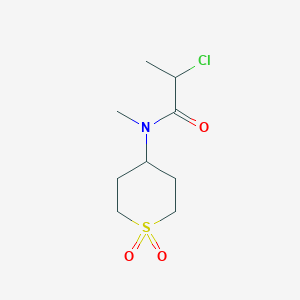
![N-(4-chloro-2-fluorophenyl)-2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2360055.png)
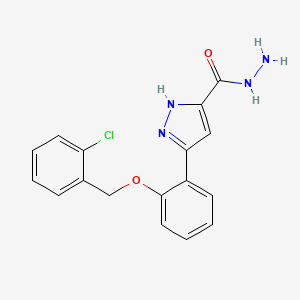
![5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2360058.png)
![1-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2360060.png)
![N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2360062.png)
![4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2360063.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2360065.png)
